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molecular formula C13H18N2O3 B1501489 (4-(Cyclohexylamino)-3-nitrophenyl)methanol CAS No. 509094-02-4

(4-(Cyclohexylamino)-3-nitrophenyl)methanol

Cat. No. B1501489
M. Wt: 250.29 g/mol
InChI Key: DBXDPBYWCFZXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293923B2

Procedure details

A mixture of (4-Fluoro-3-nitrophenyl)methanol (1.00 g, 0.0058 mol), N,N-diisopropylethylamine (2.036 mL, 0.0117) and cyclohexanamine (2.005 mL, 0.0175 mol) in N,N-Dimethylformamide (2.46 mL) was placed in a microwave vial, the contents were mixed thoroughly then microwaved at 130° C. for 7 minutes. The resultant gel was dissolved in ethyl acetate then washed with 5% citric acid, brine, dried and concentrated to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.036 mL
Type
reactant
Reaction Step One
Quantity
2.005 mL
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].C(N(CC)C(C)C)(C)C.[CH:22]1([NH2:28])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>CN(C)C=O.C(OCC)(=O)C>[CH:22]1([NH:28][C:2]2[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=2[N+:10]([O-:12])=[O:11])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Name
Quantity
2.036 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2.005 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
2.46 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the contents were mixed thoroughly
CUSTOM
Type
CUSTOM
Details
then microwaved at 130° C. for 7 minutes
Duration
7 min
WASH
Type
WASH
Details
then washed with 5% citric acid, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1=C(C=C(C=C1)CO)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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